3-(4-Hydroxyphenyl)Propanamide
Overview
Description
3-(4-Hydroxyphenyl)Propanamide: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of phenylpropanoids, characterized by the presence of a hydroxy group attached to the benzene ring and an amide group at the terminal carbon of the propyl chain. This compound is known for its potential biological activities and is used in various scientific research applications.
Mechanism of Action
- The primary target of propionamide is not explicitly documented in available sources. However, it belongs to the class of primary carboxylic acid amides . These compounds have the general structure RC(=O)NH₂, where R represents an organic group. In the case of propionamide, the R group consists of a 3-(4-hydroxyphenyl)propanamide moiety .
Target of Action
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxyphenyl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the viability and proliferation of various cell types, including cancer cells and non-cancerous cells. It has been reported to induce changes in reactive oxygen species (ROS) levels, which can impact cell signaling and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in research. Over time, the compound may undergo degradation, which can affect its activity and potency. Long-term studies have indicated that this compound can have sustained effects on cellular function, although its stability may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)Propanamide typically involves a two-step reaction starting from p-hydroxyphenylpropionic acid . The first step involves the conversion of p-hydroxyphenylpropionic acid to its corresponding acid chloride using thionyl chloride . The second step involves the reaction of the acid chloride with ammonia water to form this compound . This method is preferred due to its cost-effectiveness and higher yield compared to other methods.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The use of thionyl chloride and ammonia water as both reactants and solvents helps in reducing costs and simplifying the purification process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Hydroxyphenyl)Propanamide can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)Propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzamide
- 4-Hydroxyphenylpropionic acid
Comparison: 3-(4-Hydroxyphenyl)Propanamide is unique due to the presence of both a hydroxy group and an amide group, which allows it to participate in a wide range of chemical reactions and biological interactions. Compared to similar compounds, it has a broader range of applications and potential therapeutic effects .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHZEBOCZWCVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585320 | |
Record name | 3-(4-Hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-70-2 | |
Record name | 4-Hydroxybenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23838-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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